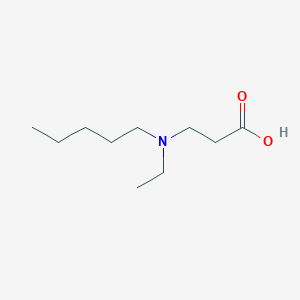
N-Ethyl-N-pentyl-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-N-pentyl-beta-alanine is a derivative of beta-alanine, an amino acid that is commonly found in various biological systems This compound is characterized by the presence of ethyl and pentyl groups attached to the nitrogen atom of the beta-alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-N-pentyl-beta-alanine can be achieved through several methods. One common approach involves the alkylation of beta-alanine with ethyl and pentyl halides in the presence of a base. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of dendrimeric intermediates. These intermediates can be synthesized using a pentaerythritol core, which allows for the attachment of branched arms. The resulting dendrimers can then be used to obtain N-alkyl-beta-amino acids and their esters in a one-pot reaction .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-N-pentyl-beta-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethyl or pentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted beta-alanine derivatives, which can have different functional groups attached to the nitrogen atom.
Scientific Research Applications
N-Ethyl-N-pentyl-beta-alanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of peptides and other biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products, including polymers and resins.
Mechanism of Action
The mechanism by which N-Ethyl-N-pentyl-beta-alanine exerts its effects involves its interaction with specific molecular targets. For example, it can act as a substrate for enzymes involved in the biosynthesis of coenzyme A, leading to the formation of ethyldethiacoenzyme A. This compound can then interfere with cellular processes by inhibiting the activity of key enzymes .
Comparison with Similar Compounds
N-Ethyl-N-pentyl-beta-alanine can be compared with other similar compounds, such as:
N-Methyl-N-pentyl-beta-alanine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-butyl-beta-alanine: Similar structure but with a butyl group instead of a pentyl group.
N-Ethyl-N-pentyl-glycine: Similar structure but with glycine instead of beta-alanine.
These compounds share similar chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-[ethyl(pentyl)amino]propanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-3-5-6-8-11(4-2)9-7-10(12)13/h3-9H2,1-2H3,(H,12,13) |
InChI Key |
JVSVAMUJKXOMIK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CC)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















